molecular formula C44H62N6O17 B12297210 2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid

2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid

Cat. No.: B12297210
M. Wt: 947.0 g/mol
InChI Key: QJUIUFGOTBRHKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid involves its binding to prostate-specific membrane antigen (PSMA). This binding allows for the visualization of PSMA-expressing cells, which are commonly found in prostate cancer. The compound is labeled with a radioactive isotope, enabling imaging techniques such as positron emission tomography (PET) to detect and monitor cancerous cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid is unique due to its specific binding affinity for PSMA and its effectiveness in imaging prostate cancer. Its structure allows for high specificity and sensitivity in detecting cancerous cells, making it a valuable tool in nuclear medicine .

Properties

Molecular Formula

C44H62N6O17

Molecular Weight

947.0 g/mol

IUPAC Name

2-[[1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)

InChI Key

QJUIUFGOTBRHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O

Origin of Product

United States

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